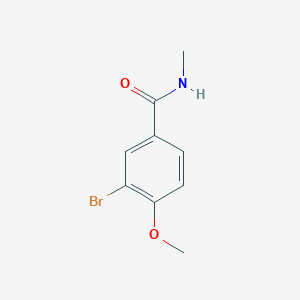

3-bromo-4-methoxy-N-methylbenzamide

Description

Significance of the Benzamide (B126) Core Structure in Synthetic Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the fields of organic and medicinal chemistry. Amide bonds are exceptionally stable and prevalent in biological systems, most notably in the peptide linkages that form proteins. This inherent stability and capacity for hydrogen bonding make the benzamide group a valuable pharmacophore—a molecular feature responsible for a drug's pharmacological activity. epa.govplos.org Benzamide derivatives are useful building blocks in organic synthesis and are found as substructures in approximately 25% of active pharmaceutical ingredients. epa.gov Their synthesis is a fundamental transformation in chemistry, often involving the coupling of a benzoic acid derivative with an amine. google.combldpharm.com

Scope and Research Focus on 3-Bromo-4-methoxy-N-methylbenzamide

This article focuses specifically on the compound This compound . It is identified by the CAS Number 337536-21-7 and the PubChem Compound ID 13904128 . epa.govepa.gov The research focus for this compound is primarily as a chemical intermediate and a research chemical. Its structure, featuring a bromine atom at position 3, a methoxy (B1213986) group at position 4, and an N-methylamide group, makes it a valuable building block for synthesizing more complex molecules. A notable application is its use as a reactant in the preparation of substituted isoxazolopyridazinones, which have been investigated as positive allosteric modulators for the γ-aminobutyric acid receptor B (GABA-B). google.com Furthermore, its inclusion in the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard and associated high-throughput transcriptomics (HTTr) data indicates its use as a chemical probe in broad screening assays to assess bioactivity. epa.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCQEPXWGQKBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580055 | |

| Record name | 3-Bromo-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-21-7 | |

| Record name | 3-Bromo-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Diffraction Based Characterization of Molecular and Crystal Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 3-bromo-4-methoxy-N-methylbenzamide is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the N-methyl protons, and the amide proton.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-donating methoxy group, the electron-withdrawing amide group, and the bromine atom. One would expect to see a singlet for the proton at C2 (between the bromine and amide group), a doublet for the proton at C5, and a doublet for the proton at C6. These signals would typically appear in the range of δ 6.9-8.0 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group attached to C4 would appear as a sharp singlet, likely around δ 3.8-4.0 ppm. For comparison, the methoxy protons in the related compound N-(3-bromo-4-methoxybenzyl)benzamide appear at 3.86 ppm.

N-Methyl Protons (-NHCH₃): The three protons of the N-methyl group would present as a doublet due to coupling with the adjacent amide proton (N-H). This signal is expected in the range of δ 2.8-3.0 ppm. In similar N-methylbenzamides, this doublet is often observed around δ 2.9 ppm.

Amide Proton (-NH): The amide proton signal would likely appear as a broad quartet (due to coupling with the N-methyl protons) or a broad singlet, typically downfield in the region of δ 6.0-8.5 ppm. Its chemical shift and broadness can be highly dependent on solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum would provide information on each of the nine unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear as a singlet at the lowest field, typically in the range of δ 165-170 ppm. For instance, the carbonyl carbon in 4-bromo-N-methylbenzamide is found at δ 167.3 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C4) would be shifted downfield (around δ 155-160 ppm), while the carbon with the bromine atom (C3) would be shifted upfield relative to an unsubstituted carbon (around δ 110-115 ppm). The other aromatic carbons would appear in the typical range of δ 110-140 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would give a signal around δ 56 ppm.

N-Methyl Carbon (-NHCH₃): The N-methyl carbon would be observed at the highest field, typically around δ 26-27 ppm.

Advanced Multidimensional NMR Techniques for Structural Assignment

To definitively assign each proton and carbon signal, multidimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the N-H proton and the N-CH₃ protons, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the protonated carbons (aromatic CH, -OCH₃, and -NHCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons, such as the carbonyl carbon and the aromatic carbons C1, C3, and C4, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space correlations, for example, between the N-methyl protons and the aromatic proton at C2, helping to confirm the conformation of the amide group relative to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, prominent absorption band between 1630 and 1680 cm⁻¹ is characteristic of the amide carbonyl stretch. This is often the most intense band in the spectrum.

N-H Bend (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, typically appears as a strong band in the range of 1520-1570 cm⁻¹.

C-O Stretch: The aryl-alkyl ether C-O stretching would result in a strong band around 1250 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 650 cm⁻¹.

For comparison, FTIR data for the related precursor 3-bromo-4-methoxybenzoic acid shows key peaks that would be expected to be present or shifted in the final amide product.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While strong C=O stretching is also observed, aromatic ring vibrations are often more prominent in Raman spectra.

Aromatic Ring Vibrations: The spectrum would show characteristic bands for the substituted benzene ring, including ring stretching modes (puckering) in the 1580-1610 cm⁻¹ region.

C=O Stretch: The amide carbonyl stretch would also be visible, though its intensity relative to other bands may differ from the FTIR spectrum.

Symmetric Methyl Bending: A signal around 1380 cm⁻¹ corresponding to the symmetric bending of the methyl groups would be expected.

C-Br Stretch: The C-Br stretch would also be observable in the low-frequency region (below 650 cm⁻¹).

The Raman spectrum of the precursor 3-bromo-4-methoxybenzoic acid has been documented and provides a reference for the vibrational modes of the substituted benzene ring that would be retained in the final product.

Mass Spectrometry

Mass spectrometry is an essential analytical tool for confirming the identity, determining the molecular weight, and assessing the purity of synthesized compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₉H₁₀BrNO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Techniques such as Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used for HRMS analysis. In studies of similar benzamide (B126) compounds, HRMS data is presented as a calculated (Calcd) value versus a found value, confirming the compound's identity. For instance, the related compound 3-amino-5-bromo-4-methoxy-N-methylbenzamide is characterized by HRMS to verify its structure after synthesis. biorxiv.org Similarly, other substituted benzamides are routinely analyzed to confirm their elemental composition, with observed masses typically falling within a few parts per million (ppm) of the calculated mass. jst.go.jpacs.orgnih.gov

Table 1: Theoretical Isotopic Mass Data for this compound

| Molecular Formula | Isotope | Calculated Mass (Da) |

|---|---|---|

| C₉H₁₀⁷⁹BrNO₂ | [M+H]⁺ | 243.9973 |

This interactive table is based on the calculated monoisotopic masses for the two major bromine isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds from a mixture and identify them based on their mass-to-charge ratio and fragmentation patterns. In the context of this compound synthesis, GC-MS is crucial for assessing the purity of the final product and identifying any potential byproducts or unreacted starting materials. rsc.org

The gas chromatograph separates compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification. For example, in the synthesis of related N-methoxy-N-methylbenzamides, GC-MS is used to identify and quantify trace impurities, such as demethylated byproducts, which can then be removed through purification techniques like column chromatography.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules like benzamides. It allows for the ionization of the analyte directly from a solution into the gas phase, typically by forming protonated molecules [M+H]⁺. This method is frequently coupled with mass analyzers to confirm the molecular weight of a target compound. nih.gov

In the analysis of various substituted benzamides, ESI-MS is a standard characterization method. jst.go.jp For example, in the characterization of N-(4-Bromo-3-hydroxyphenyl)benzamide, ESI-MS was used to identify the protonated molecular ion at an m/z that confirmed its calculated molecular weight. jst.go.jp This technique provides clear and easily interpretable mass spectra, making it a valuable tool for monitoring reaction progress and verifying the molecular weight of the final product, this compound. nih.govuva.nl

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level.

Studies on closely related benzamide structures provide insight into the expected crystal packing and intermolecular interactions. For instance, the crystal structure of 4-methoxy-N-methylbenzamide reveals a monoclinic crystal system where molecules are linked into chains by N—H···O hydrogen bonds. alfa-chemistry.com The presence of the bulky bromine atom in this compound is expected to significantly influence molecular packing. Crystallographic data for analogous compounds typically includes the crystal system, space group, and unit cell parameters.

Table 2: Crystallographic Data for the Analogous Compound 4-methoxy-N-methylbenzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7350 (17) |

| b (Å) | 9.2750 (19) |

| c (Å) | 10.719 (2) |

| β (°) | 99.83 (3) |

| Volume (ų) | 855.7 (3) |

| Z | 4 |

Data sourced from a study on 4-methoxy-N-methylbenzamide, a structurally related compound. alfa-chemistry.com

A key structural feature of benzamides revealed by X-ray crystallography is the conformation of the amide group relative to the benzene ring. This is quantified by the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This angle is influenced by the steric and electronic effects of the substituents on the ring. nih.gov

In the crystal structure of the parent compound 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is reported to be 10.6 (1)°. alfa-chemistry.com For 4-hydroxy-N-methylbenzamide, which has three independent molecules in its asymmetric unit, these angles are 3.0 (2)°, 4.0 (3)°, and 3.3 (9)°, indicating a nearly planar conformation. The introduction of a bromine atom at the 3-position, adjacent to the methoxy group in this compound, would likely introduce some steric strain, potentially leading to a larger dihedral angle compared to its non-brominated analogs. The precise value for this dihedral angle would be definitively determined from its single-crystal X-ray structure.

Spectroscopic and Diffraction-Based Characterization of this compound Remains Elusive

Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the precise molecular and crystal structure of this compound is not publicly available. While the compound is known and commercially available, a definitive study reporting its single-crystal X-ray diffraction analysis, which would provide precise bond lengths, bond angles, and a thorough understanding of its supramolecular architecture, has not been published.

The specific characterization of a molecule's three-dimensional structure through techniques like X-ray crystallography is fundamental to understanding its physical and chemical properties. This analysis reveals the exact spatial arrangement of atoms, the lengths of the bonds connecting them, and the angles between these bonds. For a molecule like this compound, such data would offer insights into the electronic effects of the bromo and methoxy substituents on the benzamide core and the conformation of the N-methylamide group.

Exploration of Supramolecular Interactions in the Solid State

In the absence of a determined crystal structure, the exploration of supramolecular interactions, such as hydrogen bonding and π-stacking, for this compound is purely speculative. These non-covalent interactions are critical in governing the packing of molecules in the solid state, which in turn influences properties like melting point, solubility, and crystal morphology.

Based on the functional groups present, one could anticipate the potential for various hydrogen bonds. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), suggesting the likelihood of N-H···O interactions. The methoxy group's oxygen atom could also act as a hydrogen bond acceptor. However, without experimental data, the specific nature and geometry of these bonds, and whether they form chains, dimers, or more complex networks, remain unknown.

Hirshfeld Surface Analysis

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 4 Methoxy N Methylbenzamide

Electrophilic Aromatic Substitution Reaction Mechanisms

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-bromo-4-methoxy-N-methylbenzamide ring is governed by the cumulative directing effects of its three substituents.

-OCH₃ (Methoxy group): This is a strongly activating group due to its ability to donate a lone pair of electrons into the aromatic π system via resonance (+M effect). organicchemistrytutor.comlibretexts.org This effect increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com The resonance stabilization is most pronounced at the ortho and para positions, making the methoxy (B1213986) group a powerful ortho, para-director. organicchemistrytutor.comlibretexts.org

-Br (Bromo group): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring. masterorganicchemistry.com However, they also possess lone pairs that can be donated via a weaker resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comwikipedia.org Thus, bromine is a deactivating ortho, para-director.

-CONHCH₃ (N-methylbenzamide group): The amide group is a deactivating group. The carbonyl (C=O) portion is strongly electron-withdrawing via both induction and resonance, pulling electron density out of the ring. libretexts.orgmasterorganicchemistry.com This deactivation makes the ring less reactive towards electrophiles and directs incoming substituents to the meta position. libretexts.orgwikipedia.org

Regioselectivity Analysis: In this compound, the positions on the ring are influenced as follows:

Position 2: Ortho to the bromo group and ortho to the methoxy group.

Position 5: Ortho to the amide group and meta to the bromo group.

Position 6: Para to the bromo group and meta to the methoxy group.

The directing effects of these groups are in competition. The methoxy group is the most powerful activating and directing group present. Its strong ortho, para-directing influence will dominate. organicchemistrytutor.com The position ortho to the methoxy group (position 5) is already substituted with the amide. The other ortho position (position 3) is blocked by bromine. Therefore, the para position relative to the methoxy group is not available.

Considering the positions available for substitution:

Position 2: This position is ortho to the powerful activating methoxy group and ortho to the deactivating bromo group.

Position 6: This position is meta to the activating methoxy group and para to the deactivating bromo group.

Position 5: This position is ortho to the deactivating amide group.

The most likely position for electrophilic attack is position 2. This is because it is activated by the strongly ortho-directing methoxy group. While it is also ortho to the deactivating bromo group, the activating effect of the methoxy group is generally stronger. For instance, the electrophilic bromination of anisole (B1667542) (methoxybenzene) yields the para-substituted product almost exclusively, demonstrating the power of the methoxy group's directing effect. nih.gov Substitution at position 6 is less likely as it is meta to the strongly activating methoxy group. Substitution at position 5 is disfavored as it is ortho to the meta-directing amide group.

Transition Metal-Catalyzed Reactions

Oxidative Addition Processes in Palladium-Catalyzed Reactions

The oxidative addition of the aryl bromide bond in this compound to a low-valent palladium(0) species is a critical elementary step in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. uwindsor.ca This process initiates the catalytic cycle by forming an arylpalladium(II) halide complex. acs.org

The generally accepted mechanism involves the reaction of the aryl bromide with a coordinatively unsaturated Pd(0) complex, often a 14-electron species like Pd(L)₂, where L is a phosphine (B1218219) ligand. uwindsor.caacs.org For chelating phosphine ligands like DPPF or BINAP, the oxidative addition may proceed through an intermediate formed by the dissociation of one of the phosphine arms or the entire ligand. acs.org

Investigations into Copper-Catalyzed C-O Cross-Coupling Reactions

Copper-catalyzed C-O cross-coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions, provide a method for forming aryl ethers from aryl halides and alcohols. wikipedia.org These reactions typically require a copper catalyst (Cu(I) or Cu(II) salts), a base, and often a ligand to facilitate the process. wikipedia.orgresearchgate.net

The mechanism generally involves the formation of a copper(I) alkoxide species. This species then reacts with the aryl halide. wikipedia.org For this compound, the reaction with an alcohol (R-OH) in the presence of a copper catalyst and base would proceed via the following general steps:

Formation of a copper(I) alkoxide (Cu-OR) from the alcohol and the copper catalyst/base system.

Oxidative addition of the aryl bromide to the Cu(I) species to form a Cu(III) intermediate, or a metathesis reaction.

Reductive elimination from the Cu(III) intermediate to form the C-O bond of the final ether product and regenerate a Cu(I) species.

Directed C-H Activation Methodologies

The N-methoxy-N-methylamide (Weinreb amide) group in this compound can act as a weakly coordinating directing group for transition metal-catalyzed C-H activation. bohrium.commdpi.comnih.gov This strategy allows for the regioselective functionalization of the C-H bond at the ortho position (C5) to the amide group. This approach is highly atom-economical as it avoids the need for pre-functionalization of the substrate.

Various transition metals, including ruthenium, palladium, and iridium, have been shown to catalyze such transformations. bohrium.commdpi.com

Ruthenium-Catalyzed Oxygenation: Ackermann and co-workers demonstrated that a [RuCl₂(p-cymene)]₂ catalyst can direct the ortho-oxygenation of aryl Weinreb amides. mdpi.com

Palladium-Catalyzed Arylation: The Weinreb amide group can direct the Pd-catalyzed β-C(sp³)–H arylation of alkyl groups. nih.gov Wang and colleagues reported the first Pd-catalyzed C-H functionalization directed by a Weinreb amide, reacting them with iodoarenes. mdpi.comorientjchem.org The mechanism is proposed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond cleavage is often the rate-determining step. mdpi.comorientjchem.org

Iridium-Catalyzed Borylation: Weinreb amides can also direct iridium catalysts to achieve ortho-C-H borylation. bohrium.com

The weaker coordinating ability of the Weinreb amide compared to other directing groups can sometimes be a challenge, but the development of suitable ligands and reaction conditions has expanded the utility of this methodology. mdpi.comnih.gov

Regioselectivity and Stereochemical Control in Chemical Reactions

Control over regioselectivity and stereochemistry is paramount in synthetic chemistry. In reactions involving this compound, these aspects are dictated by both the inherent properties of the molecule and the chosen catalytic system.

Regioselectivity:

Electrophilic Aromatic Substitution: As discussed in section 4.1, regioselectivity is determined by the interplay of the electronic effects of the substituents. The strongly activating ortho, para-directing methoxy group is the dominant influence, favoring substitution at the C2 position. organicchemistrytutor.comlibretexts.org

C-H Activation: The regioselectivity is controlled by the directing group. The Weinreb amide group selectively directs functionalization to the less sterically hindered ortho C-H bond (C5). bohrium.commdpi.com This directing effect is a powerful tool for achieving high regioselectivity in contexts where electronic effects alone would not favor that position.

Stereochemical Control:

Achieving stereochemical control requires the use of chiral reagents or catalysts. In the context of C-H activation, asymmetric transformations have been developed. For example, ruthenium complexes with chiral arene ligands have been used to catalyze the annulation of N-methoxy-benzamides with alkenes, yielding dihydroisoquinolones with moderate to good enantiomeric ratios. The stereodetermining step is believed to be the addition of the alkene to the chiral metallacycle intermediate.

The table below summarizes the regiochemical outcomes for different reaction types on the this compound scaffold.

| Reaction Type | Primary Controlling Factor | Predicted/Observed Outcome |

| Electrophilic Aromatic Substitution | Electronic Directing Groups (-OCH₃ > -Br > -CONHCH₃) | Substitution at C2 |

| Nucleophilic Aromatic Substitution | Electronic Activation (lacking) | Generally Unfavorable |

| Transition Metal Cross-Coupling | Position of Halogen (-Br at C3) | Substitution at C3 |

| Directed C-H Activation | Directing Group (-CONHCH₃) | Functionalization at C5 |

Kinetic and Thermodynamic Principles Governing Reaction Outcomes

The kinetic and thermodynamic principles governing the chemical transformations of this compound are crucial for understanding and optimizing its reactions for various synthetic applications. While comprehensive experimental studies detailing the kinetics and thermodynamics of this specific compound are not extensively documented in publicly available literature, we can infer and discuss the governing principles based on research on analogous structures and relevant reaction mechanisms.

Key transformations involving this compound often center around the reactivity of the bromine substituent, the methoxy group, and the N-methylbenzamide functionality. These include nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the amide group.

Nucleophilic Aromatic Substitution: The bromine atom on the aromatic ring is a potential site for nucleophilic aromatic substitution (SNAr) reactions. The rate of these reactions is significantly influenced by the electronic nature of the substituents on the benzamide (B126) ring. The electron-donating methoxy group (CH₃O-) at the para position and the weakly deactivating N-methylbenzamide group can influence the reactivity of the C-Br bond. The kinetics of such reactions would be expected to follow a second-order rate law, dependent on the concentrations of both the benzamide and the nucleophile. The thermodynamic favorability of the substitution is determined by the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed, as well as solvation effects.

Palladium-Catalyzed Cross-Coupling Reactions: this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The kinetic and thermodynamic aspects of these catalytic cycles are complex and have been studied for similar aryl bromides.

In a typical Suzuki-Miyaura coupling, the reaction rate is dependent on the rates of the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the palladium catalyst, the ligand, the base, and the solvent all play critical roles in the kinetics. For instance, the choice of phosphine ligand can significantly impact the rate of oxidative addition and reductive elimination. While specific kinetic data for this compound is not available, studies on similar aryl bromides provide insights.

Computational studies on related systems can provide valuable thermodynamic data, such as the relative energies of intermediates and transition states in the catalytic cycle. These calculations help in understanding the reaction mechanism and predicting the most favorable reaction pathways.

Amide Bond Chemistry: The N-methylbenzamide group itself can undergo various transformations, such as hydrolysis or reduction. The kinetics of amide hydrolysis are typically studied under acidic or basic conditions and are influenced by temperature and pH. The thermodynamic stability of the amide bond makes its cleavage a challenging but important reaction.

Derivatization and Analog Synthesis for Elucidating Chemical Behavior

Design Principles for Structural Analogues

The design of structural analogs of 3-bromo-4-methoxy-N-methylbenzamide is guided by established principles of medicinal chemistry aimed at exploring and optimizing its chemical and biological properties. Key strategies include bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties, and structure-activity relationship (SAR) studies. mdpi.comresearchgate.net The goal is to modulate the compound's electronic, steric, and lipophilic characteristics to understand their impact on its behavior.

Systematic Chemical Modification of the Benzamide (B126) Scaffold

Exploration of Substituent Effects on Chemical Reactivity (e.g., Electronic and Steric Influences of Bromine and Methoxy (B1213986) Groups)

The bromine and methoxy groups on the benzamide ring of this compound exert significant electronic and steric influences on its chemical reactivity. ontosight.ai

The bromine atom at the 3-position is an electron-withdrawing group due to its electronegativity (inductive effect), which can influence the acidity of the amide proton and the reactivity of the aromatic ring towards nucleophilic or electrophilic attack. publish.csiro.au Its size (steric effect) can also impact how the molecule interacts with other molecules or biological targets. ontosight.ai Studies on related benzamides have shown that the presence and position of a halogen can significantly affect their properties. acs.org

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromine | 3 | Electron-withdrawing (Inductive) | Moderate |

| Methoxy | 4 | Electron-donating (Resonance) | Small |

| N-Methyl Amide | 1 | Weakly Electron-withdrawing | Small |

Derivatization at the N-Methyl Amide Moiety

The N-methyl amide moiety is a key functional group that can be readily derivatized to explore its role in the compound's properties. researchgate.net The nitrogen atom and the methyl group are both sites for potential modification.

One common derivatization strategy is to replace the N-methyl group with other alkyl groups of varying size and lipophilicity. ncert.nic.in This can provide insights into the steric requirements at this position. For example, increasing the alkyl chain length can impact the molecule's solubility and how it fits into a potential binding pocket. nih.gov Another approach is to replace the methyl group with a functionalized alkyl chain, introducing new chemical handles for further reactions or to probe for specific interactions.

The amide bond itself can also be modified. For instance, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid and methylamine. acs.org The amide can also be reduced to an amine. Furthermore, the hydrogen on the amide nitrogen can be replaced, for example, through acylation, to form an imide. journals.co.za

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Methoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted benzamides due to its favorable balance of accuracy and computational cost. researchgate.net In DFT, the electron density is used as the fundamental variable to calculate the system's energy and other properties. For 3-bromo-4-methoxy-N-methylbenzamide, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and elucidate its electronic characteristics. nih.govnih.gov

These calculations yield crucial information about the distribution of electrons within the molecule. The resulting optimized geometry reveals precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated from the DFT electron density. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are invaluable for predicting how the molecule will interact with other chemical species. researchgate.netphyschemres.org

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

| Total Dipole Moment | ~3.5 - 4.5 D | Indicates overall molecular polarity. |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical reactivity and kinetic stability. |

Note: These values are illustrative and represent typical ranges for similar aromatic amide compounds as specific DFT calculations for this compound are not publicly available. The exact values would depend on the specific DFT functional, basis set, and computational conditions used.

DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov These theoretical spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes, such as the characteristic C=O stretch of the amide group (typically predicted in the 1630-1680 cm⁻¹ range) and vibrations of the substituted benzene (B151609) ring. spectroscopyonline.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are a powerful tool for assigning peaks in experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the this compound structure.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | ~3300 - 3500 |

| C=O (amide I) | Stretching | ~1650 - 1680 |

| N-H (amide II) | Bending | ~1500 - 1550 |

| C-O (methoxy) | Stretching | ~1250 |

| C-Br | Stretching | ~550 - 650 |

Note: These are typical frequency ranges. Predicted values are often systematically scaled to better match experimental data.

Prediction and Analysis of Molecular Properties

Computational methods can predict a wide array of molecular properties that are relevant to various scientific and industrial applications. Based on the molecular structure, numerous physicochemical descriptors can be calculated. These properties are essential for understanding the molecule's behavior in different environments.

For instance, properties like the octanol-water partition coefficient (LogP) can be estimated, providing a measure of the molecule's hydrophobicity. Other descriptors such as polar surface area (PSA), molar refractivity, and polarizability can also be computed. These properties are critical in fields like drug discovery and materials science for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.comresearchgate.net

Table 3: Predicted Molecular Properties and Descriptors

| Property/Descriptor | Predicted Value | Significance |

| Molecular Weight | 244.09 g/mol | Basic physical property. |

| XlogP3 | 1.9 | A measure of lipophilicity. |

| Hydrogen Bond Donors | 1 | The N-H group. |

| Hydrogen Bond Acceptors | 2 | The C=O and -OCH₃ oxygens. |

| Polar Surface Area (PSA) | 38.33 Ų | Relates to membrane permeability. |

Note: Data sourced from computational predictions available in public chemical databases.

Advanced Property Prediction Relevant to Reactivity

Computational chemistry offers powerful tools for the in silico prediction of a molecule's physicochemical properties, which are crucial for understanding its reactivity. For this compound, methods like Density Functional Theory (DFT) would be employed to calculate a range of electronic and structural parameters. These theoretical calculations provide insights into the molecule's stability, reactivity hotspots, and potential for intermolecular interactions.

Key properties that would be investigated include:

Molecular Geometry: The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms. Optimization of the molecular geometry of this compound would reveal bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Electronic Properties: The distribution of electrons within the molecule is a primary determinant of its reactivity. Important electronic properties that would be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors: Based on the calculated electronic properties, a variety of reactivity descriptors can be derived. These include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the ability of an atom or molecule to attract electrons.

Chemical Hardness and Softness: These concepts are used to predict the reactivity of molecules based on their resistance to changes in electron distribution.

The following table provides a hypothetical set of predicted properties for this compound, based on what a typical DFT calculation might yield.

| Property | Predicted Value (Illustrative) | Significance in Reactivity |

| Dipole Moment | 3.5 D | A significant dipole moment suggests that the molecule is polar, which would influence its solubility in polar solvents and its interaction with other polar reagents. |

| HOMO Energy | -6.2 eV | The energy of the highest occupied molecular orbital indicates the molecule's electron-donating ability. A higher HOMO energy suggests a greater tendency to donate electrons in a reaction. |

| LUMO Energy | -1.8 eV | The energy of the lowest unoccupied molecular orbital indicates the molecule's electron-accepting ability. A lower LUMO energy suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. |

| Ionization Potential | 8.1 eV | This value relates to the ease with which the molecule can be oxidized. A lower ionization potential indicates that the molecule is more easily oxidized. |

| Electron Affinity | 1.2 eV | This value relates to the ease with which the molecule can be reduced. A higher electron affinity indicates that the molecule is more easily reduced. |

| Electronegativity (χ) | 4.65 eV | This global reactivity descriptor provides insight into the molecule's overall ability to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | This value indicates the molecule's resistance to a change in its electron distribution. A harder molecule is generally less reactive, while a softer molecule is more reactive. |

Note: The values in this table are illustrative and represent the type of data that would be generated from a computational study. They are not based on actual calculations for this compound.

Computational Approaches to Reaction Mechanism Elucidation

Beyond predicting static properties, computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or amide hydrolysis.

The general approach to elucidating a reaction mechanism using computational methods involves the following steps:

Identification of Reactants, Products, and Intermediates: The starting materials and final products of the reaction are identified, and potential intermediate species are proposed based on chemical intuition.

Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Transition State Searching: A key aspect of mechanism elucidation is locating the transition state (TS), which is the highest energy point along the reaction coordinate. Various algorithms are used to find this first-order saddle point on the potential energy surface.

Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction under investigation.

For a hypothetical reaction involving this compound, such as a Suzuki cross-coupling at the bromine position, a computational study would aim to answer questions like:

What is the rate-determining step of the reaction?

What is the geometry of the transition state for the key oxidative addition or reductive elimination steps?

How do the substituents (bromo, methoxy (B1213986), and N-methylamide groups) influence the reaction energetics and regioselectivity?

The results of such a study would be presented in a reaction coordinate diagram, illustrating the energy changes as the reaction progresses.

Applications of 3 Bromo 4 Methoxy N Methylbenzamide As a Synthetic Building Block in Organic Chemistry

Strategic Utility in the Construction of Complex Organic Molecules

The strategic placement of the bromo, methoxy (B1213986), and N-methylamide groups on the aromatic ring of 3-bromo-4-methoxy-N-methylbenzamide makes it a valuable intermediate in the synthesis of complex organic molecules. The bromine atom, in particular, serves as a key handle for introducing molecular diversity through various cross-coupling reactions. This allows for the construction of intricate carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex scaffolds found in medicinally relevant compounds.

For instance, in the synthesis of novel therapeutic agents, the benzamide (B126) core of this molecule can be elaborated upon. A notable example is its utility in the development of agonists for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a target of interest in neurodegenerative diseases. biorxiv.org While the direct use of this compound is not explicitly detailed, a closely related analogue, 3-amino-5-bromo-4-methoxy-N-methylbenzamide, is employed in a multi-step synthesis where the bromine atom is ultimately displaced via a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl and heteroaryl groups. biorxiv.org This highlights the strategic importance of the bromo-benzamide scaffold in accessing a library of diverse molecular structures.

Role as a Precursor in Multi-Step Synthetic Sequences

This compound and its derivatives are valuable precursors in multi-step synthetic sequences, enabling the efficient construction of more complex molecules. The N-methoxy-N-methylamide, also known as a Weinreb amide, is a particularly useful functional group in this context. Weinreb amides are known for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity makes them reliable intermediates in synthesis.

A general synthetic pathway often involves the initial preparation of the substituted benzamide, followed by a series of transformations to build up the target molecule. For example, a synthetic route might begin with the bromination of a simpler benzamide to introduce the key bromine handle. Subsequently, this bromine atom can be subjected to a variety of coupling reactions to introduce new substituents.

In a representative multi-step synthesis of TREM2 agonists, a related precursor, 3-amino-5-bromo-4-methoxy-N-methylbenzamide, undergoes amide coupling followed by a Suzuki-Miyaura cross-coupling reaction. biorxiv.org This sequence demonstrates the role of the brominated benzamide as a foundational element upon which further complexity is built.

| Precursor | Reaction Sequence | Product Type | Reference |

| 3-Amino-5-bromo-4-methoxy-N-methylbenzamide | 1. Amide coupling2. Suzuki-Miyaura cross-coupling | Diverse biaryl amides | biorxiv.org |

| General Aryl Bromides | Buchwald-Hartwig Amination | N-Aryl compounds | nih.gov |

| General Aryl Bromides | Sonogashira Coupling | Aryl alkynes | organic-chemistry.org |

Methodologies for Further Chemical Functionalization and Diversification

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring, which opens up a plethora of possibilities for further functionalization and diversification.

Halogen-metal exchange reactions are a powerful tool for converting aryl halides into highly reactive organometallic species. thieme-connect.de In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the formation of the corresponding aryllithium species. tcnj.eduelectronicsandbooks.com This in situ generated organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the 3-position of the benzamide ring.

Table of Potential Halogen-Metal Exchange Reactions and Subsequent Functionalization

| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group |

|---|---|---|

| n-Butyllithium | N,N-Dimethylformamide (DMF) | Aldehyde |

| t-Butyllithium | Carbon dioxide (CO2) | Carboxylic acid |

It is important to note that the conditions for these reactions, particularly temperature, must be carefully controlled to avoid undesired side reactions, such as attack on the amide functionality. electronicsandbooks.com

Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The bromine atom of this compound makes it an ideal substrate for a variety of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. biorxiv.org This method is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of biaryl compounds.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. beilstein-journals.org This reaction is typically catalyzed by a palladium complex and is a valuable tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org It provides a direct route to aryl alkynes.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It involves the coupling of the aryl bromide with an amine in the presence of a palladium catalyst and a base, leading to the synthesis of N-aryl benzamides. nih.gov

Table of Exemplary Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, NaHCO3 | C-C (Aryl-Aryl) | biorxiv.org |

| Heck | Alkene | Pd(OAc)2, PPh3 | C-C (Aryl-Vinyl) | beilstein-journals.org |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI | C-C (Aryl-Alkynyl) | organic-chemistry.org |

Beyond cross-coupling reactions, the functional groups present on this compound can be manipulated to introduce further chemical diversity.

Cyanation: The bromine atom can be displaced by a cyanide group, typically using a metal cyanide salt and a palladium or copper catalyst, to introduce a nitrile functionality. rsc.org This nitrile group can then be further transformed into other functional groups such as carboxylic acids, amines, or tetrazoles.

Borylation: Iridium-catalyzed C-H borylation can be used to introduce a boronic ester group onto the aromatic ring. mdpi.comcore.ac.uk While this reaction typically proceeds at the ortho position to a directing group, the existing substitution pattern of this compound would influence the regioselectivity of such a transformation. The resulting boronic ester is a versatile intermediate for subsequent Suzuki-Miyaura coupling reactions.

The strategic application of these and other synthetic methodologies allows for the extensive diversification of the this compound scaffold, making it a valuable starting material for the synthesis of a wide range of complex and functionally diverse molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.